Cresyl violet
Description
Historical Development and Research Evolution
The historical trajectory of this compound development reflects a systematic evolution of chemical synthesis and application methodologies that have shaped contemporary research practices. Initial investigations into this compound synthesis emerged during the late nineteenth century, when chemical researchers began exploring aniline-based dye compounds for various industrial and scientific applications. The compound's distinctive chemical structure, characterized by its phenoxazine backbone and dimethylamino substitution patterns, was first characterized through systematic chemical analysis that revealed its fundamental properties as a basic synthetic dye. Early research endeavors focused primarily on establishing optimal synthesis protocols and understanding the compound's chemical behavior under various experimental conditions.
Historical documentation indicates that this compound research underwent significant advancement during the early twentieth century, when investigators began recognizing its potential applications in biological staining procedures. Research pioneers discovered that this compound demonstrates exceptional binding affinity for ribonucleic acid structures, particularly those associated with rough endoplasmic reticulum components in neuronal tissues. This discovery fundamentally transformed the compound's research applications, shifting focus from purely chemical investigations to biological and medical research contexts. Scientific literature from this period demonstrates progressive refinement of staining protocols and methodological approaches that maximized the compound's utility in histological examinations.
The evolution of this compound research methodologies has been characterized by continuous refinement of preparation techniques and application protocols that enhance research outcomes. Historical research investigations established multiple formulation variants, including this compound acetate and this compound perchlorate, each possessing distinct spectral characteristics and staining properties. Research documentation reveals that these different formulations emerged through systematic chemical modifications designed to optimize specific research applications and improve staining consistency. The development of standardized preparation protocols represented a critical milestone in this compound research evolution, enabling reproducible experimental results across different research institutions and investigations.
Significance in Contemporary Scientific Investigation
Contemporary scientific research has established this compound as a multifaceted analytical tool that addresses diverse research challenges across multiple scientific disciplines. Modern investigations have demonstrated that this compound functions as a superior fluorescent lysosomal marker, exhibiting membrane permeability characteristics that enable effective localization to acidic cellular compartments. Research findings indicate that the compound demonstrates virtually complete insensitivity to physiological alkali conditions and divalent cations, properties that significantly enhance its reliability in complex experimental environments. These characteristics position this compound as an advantageous alternative to traditional lysosomal markers that often exhibit limitations in challenging experimental conditions.
Neurobiological research applications represent a primary domain where this compound demonstrates exceptional scientific value through its capacity to visualize Nissl substance and neuronal structures with remarkable precision. Contemporary research investigations have established that this compound effectively stains ribonucleic acid components within neuronal cytoplasm, enabling detailed analysis of neuronal morphology and cellular organization patterns. Research protocols utilizing this compound have facilitated comprehensive examinations of brain tissue architecture, supporting investigations into neurological conditions and developmental processes. The compound's ability to provide clear visualization of neuronal cell bodies while maintaining cellular structural integrity has proven invaluable for quantitative analysis of neuronal populations and morphological assessments.
Advanced microscopy applications have expanded this compound's research significance through integration with sophisticated imaging technologies that enhance analytical capabilities. Research investigations have demonstrated successful implementation of this compound in probe-based confocal laser endomicroscopy, enabling real-time visualization of cellular structures in living tissue specimens. These applications have proven particularly valuable in medical research contexts, where this compound facilitates accurate identification of specific cellular changes and pathological conditions. Contemporary research protocols have successfully combined this compound staining with other fluorescent markers, creating multi-parameter analytical approaches that provide comprehensive cellular characterization.
| Research Application Domain | Primary Function | Key Advantages | Research Impact |
|---|---|---|---|
| Neurobiological Investigation | Nissl Substance Visualization | High Specificity for Ribonucleic Acid | Enhanced Neuronal Morphology Analysis |
| Lysosomal Research | Acidic Compartment Marking | pH Insensitivity and Membrane Permeability | Superior Cellular Organelle Studies |
| Confocal Microscopy | Real-time Tissue Imaging | Fluorescent Properties and Biocompatibility | Advanced Diagnostic Applications |
| Histological Analysis | Cellular Structure Staining | Consistent Staining Quality | Standardized Research Protocols |
Research Paradigms and Theoretical Frameworks
Modern research paradigms utilizing this compound have evolved to encompass sophisticated theoretical frameworks that optimize experimental design and analytical outcomes. Contemporary research approaches recognize this compound as an acidotropic weak base that accumulates preferentially in acidic cellular compartments through pH-dependent partitioning mechanisms. This theoretical understanding has enabled researchers to develop predictive models for this compound distribution patterns within cellular systems, facilitating more precise experimental planning and result interpretation. Research frameworks incorporating these theoretical principles have demonstrated enhanced reproducibility and analytical accuracy compared to empirical approaches that lack mechanistic understanding.
Fluorescence-based research paradigms have established comprehensive theoretical frameworks that leverage this compound's unique spectral properties for advanced analytical applications. Research investigations have characterized the compound's photophysical behavior, demonstrating reduced susceptibility to photobleaching compared to alternative fluorescent probes and absence of photoconversion phenomena that can compromise experimental results. These characteristics have enabled development of research protocols that utilize extended observation periods and repeated imaging cycles without significant signal degradation. Theoretical frameworks incorporating these photophysical properties have facilitated design of longitudinal studies and time-course experiments that would be challenging with less stable fluorescent markers.
Combinatorial research paradigms represent an emerging theoretical framework that integrates this compound with complementary analytical techniques to achieve comprehensive cellular characterization. Research investigations have successfully demonstrated combination of this compound staining with luxol fast blue for simultaneous visualization of neuronal cell bodies and myelin structures. These multi-parameter approaches have enabled researchers to examine complex tissue architecture and cellular interactions within single experimental protocols. Theoretical frameworks supporting combinatorial methodologies emphasize synergistic effects between different analytical approaches, creating research paradigms that provide more comprehensive information than individual techniques applied independently.
| Research Paradigm | Theoretical Foundation | Methodological Approach | Scientific Outcome |
|---|---|---|---|
| Acidotropic Partitioning | pH-Dependent Accumulation | Selective Organelle Targeting | Enhanced Cellular Localization |
| Fluorescence Photophysics | Spectral Property Optimization | Extended Observation Protocols | Improved Signal Stability |
| Combinatorial Analysis | Synergistic Technique Integration | Multi-Parameter Characterization | Comprehensive Cellular Information |
| Quantitative Morphometry | Statistical Analysis Framework | Standardized Measurement Protocols | Reproducible Morphological Data |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAFUINZIZIXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |
| Record name | Cresyl Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10939892 | |
| Record name | Cresyl violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-89-4 | |
| Record name | Cresyl Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresyl violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESYL VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Aqueous Solution Method
This straightforward approach, ideal for rapid staining, involves dissolving 0.1 g this compound in 100 mL distilled water. Immediately before use, 0.25 mL glacial acetic acid is added to protonate the dye, enhancing nuclear affinity. The solution is filtered through Whatman No. 1 paper to remove particulate aggregates.
Advantages :
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Minimal equipment requirements
-
Suitable for small-batch processing
Limitations :
Acetate Buffer Method
Developed for reproducible Nissl staining, this protocol uses a pH-stabilized buffer system:
Table 2: Acetate Buffer Protocol Parameters
| Component | Volume/Concentration |
|---|---|
| This compound stock | 0.2% w/v |
| Acetic acid | 0.094 M |
| Sodium acetate | 0.006 M |
| Incubation temperature | 60°C |
This method produces solutions stable for 6+ months, with consistent staining across tissue sections.
Pre-Heated Staining Solution for Enhanced Penetration
Thick sections (≥50 µm) require modified protocols to ensure dye penetration:
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Prepare 0.1% this compound in acetate buffer as in Section 2.2.
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Preheat solution to 37°C in a water bath for 30 minutes prior to use.
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Stain sections for 8–14 minutes at 60°C in a forced-air oven.
Critical Considerations :
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Overheating (>65°C) causes dye crystallization
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Differentiation in 96% ethanol must be monitored microscopically
Factors Influencing Staining Efficacy
pH Optimization
This compound’s binding affinity peaks at pH 3.5–4.0, where it selectively binds RNA-rich Nissl bodies. At higher pH (≥5), background staining increases due to nonspecific binding to phospholipids.
Differentiation Dynamics
Ethanol dehydration (70% → 95% → 100%) removes unbound dye. Optimal differentiation occurs in 96% ethanol for 1–2 minutes, verified by loss of cytoplasmic staining while retaining nuclear detail.
Table 3: Troubleshooting Common Staining Issues
| Issue | Cause | Resolution |
|---|---|---|
| Overstaining | Prolonged incubation | Reduce staining time by 25% |
| Understaining | Expired dye solution | Prepare fresh acetate buffer |
| Precipitate formation | Inadequate filtration | Filter through 0.45 µm membrane |
Comparative Analysis of Preparation Protocols
Staining Uniformity
Acetate buffer protocols show 92% inter-slide consistency vs. 67% for aqueous methods in cortical laminar analysis.
Advanced Formulation Strategies
Chemical Reactions Analysis
Types of Reactions: Cresyl violet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: The compound can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Leuco this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Histological Applications
Cresyl violet serves as an important histological stain, particularly in the evaluation of tissues for various diseases.
- Gastric Intestinal Metaplasia Diagnosis : A study demonstrated that this compound used in probe-based confocal laser endomicroscopy enabled clear visualization of gastric intestinal metaplasia. The accuracy of this technique was reported at 93.01%, with high sensitivity and specificity rates, indicating its potential as a reliable diagnostic tool for gastrointestinal conditions .
- Helicobacter pylori Detection : In another study involving gastric biopsies, this compound staining was compared with traditional methods for diagnosing Helicobacter pylori infection. The findings suggested that this compound could effectively enhance the identification of H. pylori in gastric tissues, improving diagnostic accuracy .
- Cerebral Infarct Evaluation : this compound has been utilized to assess cerebral infarcts in animal models. The staining allows for differentiation between viable and non-viable neuronal tissue, aiding in the understanding of ischemic strokes .
Cell Biology Applications
This compound is recognized for its ability to stain cellular components, making it valuable in cell biology research.
- Fluorescent Lysosomal Marker : this compound has been characterized as a superior fluorescent marker for lysosomes and acidic vacuoles across various organisms, including yeast and mammalian cells. Its membrane-permeant properties allow it to localize effectively within cellular compartments without altering organellar pH or affecting cellular function .
- Neuroprotective Studies : In neurobiology, this compound staining is employed to assess neuroprotective and neuroregenerative effects in cultured neural cells. This application is significant for evaluating potential therapeutic agents for neurodegenerative diseases .
Fluorescent Imaging Applications
This compound's unique spectral properties make it suitable for use in fluorescent imaging techniques.
- Confocal Laser Scanning Microscopy : Research indicates that this compound can be used as a nontoxic staining agent for in vivo histopathology via confocal laser scanning microscopy. It effectively identifies nuclei and cell membranes, providing a safer alternative to traditional toxic dyes .
- Photocatalytic Applications : Recent computational studies have shown that this compound can be covalently attached to silane coupling agents to enhance its optical properties for use in dye-sensitized solar cells. This application highlights its potential beyond biological sciences into renewable energy technologies .
Comparative Data Table
The following table summarizes key applications of this compound across different fields:
Case Studies
-
Gastric Intestinal Metaplasia :
- A prospective study involving 47 patients demonstrated the effectiveness of this compound in diagnosing gastric intestinal metaplasia through probe-based confocal laser endomicroscopy, achieving high diagnostic accuracy metrics.
-
Neuroprotection Assessment :
- In a controlled study with Sprague Dawley rats, this compound staining was used to evaluate neuroprotective effects of various compounds on neural cells, providing insights into potential treatments for neurodegenerative diseases.
Mechanism of Action
Cresyl violet acts as a basic dye that binds to acidic components within cells, such as nucleic acids and ribosomal RNA. The dye’s affinity for these acidic components allows it to selectively stain structures like the Nissl substance in neurons. The staining process involves the dye penetrating the cell membrane and binding to its target molecules, resulting in a visible color change .
Comparison with Similar Compounds
Cresyl Violet is compared to structurally or functionally related compounds in staining efficacy, technical complexity, and specialized applications.
This compound vs. Haematoxylin
Key Findings :
- CV provides equivalent RNA quality but superior morphological clarity, making it ideal for combined histological and transcriptomic analyses .
This compound vs. Parvalbumin (PV) Immunostaining
Key Findings :
- CV matches PV in neuron counts but lacks functional data. PV is preferred for metabolic activity studies, while CV is cost-effective for large-scale quantification .
This compound vs. Thionine and Toluidine Blue
Key Findings :
- CV outperforms thionine in decalcified samples (e.g., odontocete spiral ganglia) . Both CV and toluidine blue are Nissl stains, but CV is better standardized for 3D imaging .
This compound vs. NeuN Immunostaining
| Parameter | This compound | NeuN | References |
|---|---|---|---|
| Lesion Volume Estimation | Underestimates damage | Gold standard accuracy | |
| Cell Specificity | All neurons | Mature neurons | |
| Cost | Low | High (antibody cost) |
Key Findings :
- NeuN is superior for precise lesion mapping (e.g., post-ischemic damage), while CV is a rapid screening tool .
This compound vs. Rhodamine 6G in Photonics
| Parameter | This compound | Rhodamine 6G | References |
|---|---|---|---|
| Laser Output | 125 kW (mixed system) | 125 kW (single dye) | |
| Tuning Range | 646–701 nm | 570–640 nm | |
| Energy Transfer | Accepts from Rhodamine | Donor to CV |
Key Findings :
- CV extends the spectral range of Rhodamine 6G-based lasers. Mixed systems enhance efficiency via Förster resonance energy transfer (FRET) .
This compound vs. Methylene Blue Analogues
| Parameter | This compound | Methylene Blue | References |
|---|---|---|---|
| Antimicrobial Activity | Active against S. aureus | Broader spectrum (Gram±) | |
| Staining Utility | Neuronal Nissl substance | Nuclear DNA/RNA |
Key Findings :
- CV has niche antimicrobial utility but is less potent than methylene blue derivatives .
Biological Activity
Cresyl violet is a synthetic dye that has garnered attention in biological research due to its unique properties and applications in cellular biology, histology, and neuroscience. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is an acidotropic dye that preferentially accumulates in acidic organelles such as lysosomes and vacuoles. Its ability to penetrate cell membranes allows it to serve as a fluorescent marker for various cellular structures. This characteristic is attributed to its weak basicity and insensitivity to physiological alkali and divalent cations, making it a reliable tool for studying cellular dynamics without altering organellar pH or buffering capacity .
Applications in Cellular Biology
- Fluorescent Marker for Lysosomes :
- Staining Techniques :
- Assessment of Cellular Function :
Table 1: Summary of Key Studies Involving this compound
Case Study: this compound in Neurobiology
A notable application of this compound is its use in neurobiology to study the morphology of neurons. In a study where this compound was utilized alongside immunohistochemical techniques, researchers found that the dye provided equivalent signal intensity compared to other stains like hematoxylin-eosin. This allowed for detailed analysis of gene expression in specific neuronal populations within the hippocampus of both human and mouse brains .
Q & A
Q. What are the critical methodological considerations when using Cresyl Violet for Nissl staining in neuronal cell body visualization?
this compound binds to RNA-rich Nissl substances (granular endoplasmic reticulum) in fixed neurons, enabling cell body visualization. Key steps include:
- Fixation : Use 3%–10% formaldehyde or 4% paraformaldehyde (PFA) for ≥24 hours (acute studies) or ≥2 weeks (long-term fixation for dense tissues) to preserve RNA integrity .
- Differentiation : Immerse stained sections in a fresh acetic acid-ethanol solution (e.g., 0.1% acetic acid in 70% ethanol) to remove excess dye and enhance contrast .
- Dehydration : Sequential ethanol gradients (50% → 100%) and xylene clearing ensure permanent mounting .
Q. How does this compound compare to other Nissl stains (e.g., Toluidine Blue) in terms of specificity and protocol simplicity?
this compound is preferred for its rapid staining (5–30 minutes), high contrast in neuronal somata, and compatibility with long-term archival storage of slides. Unlike Toluidine Blue, it does not require pH-adjusted buffers, simplifying protocol standardization . However, it does not stain glial cells or neuronal processes, limiting its utility in gliosis studies .
Advanced Research Questions
Q. How can this compound staining be integrated with immunohistochemistry (IHC) for multimodal analysis of brain sections?
Sequential staining requires this compound to be performed after IHC to avoid dye interference. For example:
- After GFAP (glial marker) IHC, counterstain with this compound to correlate astrocyte reactivity with neuronal loss in hippocampal sclerosis models .
- Use ethanol-resistant mounting media (e.g., Permount) to preserve fluorescence signals during dehydration .
Q. What statistical approaches are recommended for quantifying neuronal density in this compound-stained sections?
- Image Analysis : Use software like ImageJ or Histoquant to threshold stained regions and calculate cell counts/mm². Normalize against control regions (e.g., hippocampal CA3 in ischemia models) .
- Sampling Strategy : Analyze 4–8 coronal sections per animal, spaced 200–300 µm apart, to account for regional variability .
- Statistical Tests : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring ≥4 biological replicates per condition .
Q. How can this compound be used to validate electrode placement or lesion sites in electrophysiology studies?
- After perfusion-fixation, section brains at 50–100 µm thickness and stain with this compound. Electrode tracks appear as unstained linear voids, while lesions show reduced neuronal density .
- Correlate histological findings with electrophysiological data (e.g., spike amplitude loss in lesioned areas) .
Methodological Optimization
Q. What variables influence this compound staining intensity and reproducibility?
- Fixation Duration : Under-fixation (<24 hours in 4% PFA) causes cytoplasmic RNA degradation, reducing stain intensity .
- Dye Concentration : 0.5%–1% this compound in distilled water optimizes contrast. Higher concentrations (>2%) increase background noise .
- Temperature : Staining at 60°C accelerates dye penetration but risks overstaining .
Q. How can tissue detachment during staining be minimized?
- Substrate Preparation : Coat slides with gelatin-chromium potassium sulfate (0.1% w/v) to enhance adhesion .
- Fixative Penetration : For large tissues (e.g., whole-brain sections), perfuse transcardially with fixative before immersion .
Advanced Applications
Q. Can this compound be adapted for fluorescent imaging in live-cell assays?
Yes. This compound derivatives (e.g., DNs-cresyl violet) act as fluorogenic substrates for glutathione transferases (GSTs). Enzymatic cleavage releases fluorescent this compound, enabling real-time GST activity imaging in live cells. Post-fixation fluorescence retention allows correlative light-electron microscopy .
Q. How does this compound facilitate analysis of neurogenesis in adult dentate gyrus studies?
- Stain 25–50 µm sagittal sections to distinguish granule cell layers (GCL) from polymorphic (PL) and molecular (ML) layers. Use volumetric analysis (ImageJ) to quantify GCL expansion in neurogenesis models .
- Combine with BrdU/NeuN IHC to validate newborn neuron integration .
Troubleshooting Contradictory Data
Q. How to resolve discrepancies in neuronal counts between this compound and alternative methods (e.g., TTC staining)?
- Fixation Artifacts : TTC relies on mitochondrial activity in fresh tissue, while this compound requires fixation. Mismatches may indicate fixation-induced RNA loss or TTC false negatives .
- Thresholding Bias : Manually adjust software thresholds using positive/negative controls (e.g., sham-operated animals) to align counts across methods .
Data Interpretation
Q. What are the limitations of this compound in assessing neuroinflammation?
this compound does not label microglia or astrocytes. Combine with IHC (e.g., Iba1 for microglia, GFAP for astrocytes) to differentiate neuronal loss from glial activation in neurodegeneration models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
